

Structure-Activity Relationship of 4-Anilinocoumarin Derivatives: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	4-(4-methoxyanilino)-2H-chromen-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-anilinocoumarin derivatives, a class of synthetic compounds with diverse and potent biological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Structure and Biological Activities

The 4-anilinocoumarin scaffold, characterized by a coumarin nucleus linked to an aniline moiety at the 4-position, serves as a versatile template for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The biological potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the coumarin and aniline rings.

Anticancer Activity: Targeting Key Signaling Pathways



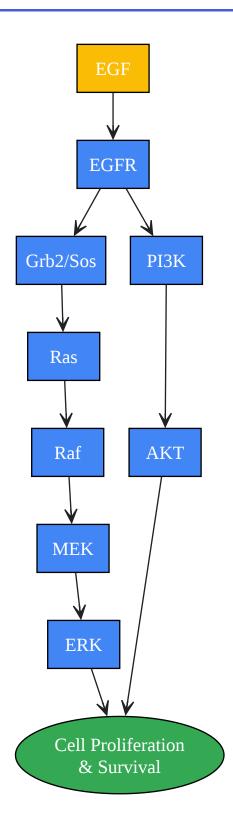
4-Anilinocoumarin derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.





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Figure 1: Simplified EGFR Signaling Pathway



The inhibitory activity of 4-anilinocoumarin derivatives against EGFR is significantly influenced by the substitution pattern on the aniline ring.

Compound	R1 (Coumarin)	R2 (Aniline)	IC50 (μM) vs. EGFR
1	Н	4'-Cl	0.87
2	Н	4'-F	1.23
3	Н	4'-OCH3	2.45
4	6-Br	4'-Cl	0.54
5	6-Br	4'-F	0.78

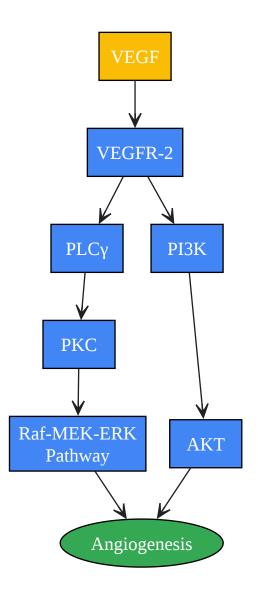
Table 1: EGFR Inhibitory Activity of 4-Anilinocoumarin Derivatives. The data suggests that electron-withdrawing groups at the 4'-position of the aniline ring enhance inhibitory activity. Furthermore, the presence of a bromine atom at the 6-position of the coumarin ring generally improves potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.





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Figure 2: Simplified VEGFR-2 Signaling Pathway

Substitutions on both the coumarin and aniline rings play a crucial role in determining the VEGFR-2 inhibitory potency of 4-anilinocoumarin derivatives.



Compound	R1 (Coumarin)	R2 (Aniline)	IC50 (nM) vs. VEGFR-2
6	Н	4'-OCH3	63.61
7	Н	3',4'-di-OCH3	129.30
8	7-OCH3	4'-Cl	60.83
9	7-OCH3	4'-F	75.21
10	7-OCH3	Н	154.80

Table 2: VEGFR-2 Inhibitory Activity of 4-Anilinocoumarin Derivatives.[4] The data indicates that a methoxy group at the 7-position of the coumarin ring is beneficial for activity. On the aniline ring, electron-withdrawing groups at the 4'-position appear to be more favorable than electron-donating groups.

Antimicrobial Activity

4-Anilinocoumarin derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6]

Antibacterial Activity

The antibacterial efficacy of these compounds is influenced by the substituents on the aniline moiety.



Compound	R (Aniline)	Zone of Inhibition (mm) vs. S. aureus	Zone of Inhibition (mm) vs. E. coli	MIC (μg/mL) vs. S. aureus
11a	4'-Cl	18	14	62.5
11b	4'-Br	20	16	31.25
11c	4'-NO2	22	18	15.62
11d	4'-CH3	14	10	125
11e	Н	12	8	250

Table 3: Antibacterial Activity of 4-Anilinocoumarin Derivatives.[5][6] Electron-withdrawing groups, particularly the nitro group, at the 4'-position of the aniline ring significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The antifungal activity of 4-anilinocoumarin derivatives is also dependent on the substitution pattern.[7][8]

Compound	R (Aniline)	MIC (μg/mL) vs. A. niger	MIC (μg/mL) vs. C. albicans
12a	4'-F	32	64
12b	4'-Cl	16	32
12c	4'-Br	16	32
12d	2',4'-di-Cl	8	16

Table 4: Antifungal Activity of 4-Anilinocoumarin Derivatives.[7][8] Halogen substituents on the aniline ring are favorable for antifungal activity, with di-substitution leading to increased potency.



Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of 4-anilinocoumarin derivatives, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10]

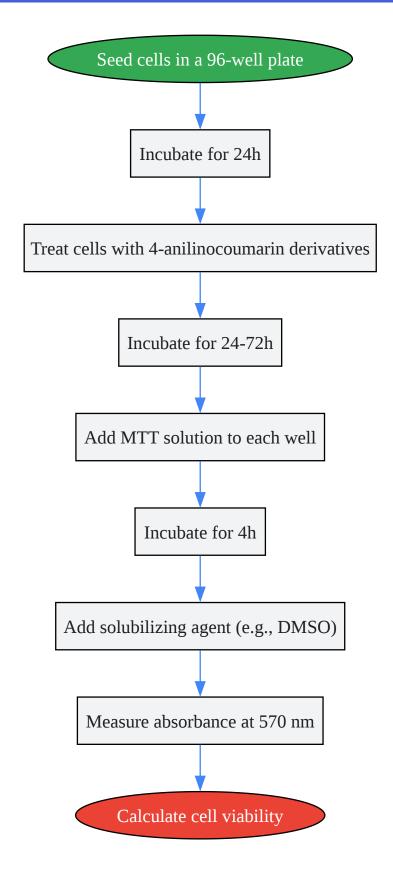
Compound	R (Aniline)	% Inhibition of Carrageenan-induced Edema
13a	4'-OCH3	44.05
13b	4'-Cl	38.10
13c	4'-CH3	32.14
13d	Н	27.38

Table 5: In vivo Anti-inflammatory Activity of 4-Anilinocoumarin Derivatives.[10] The presence of an electron-donating methoxy group at the 4'-position of the aniline ring appears to be most beneficial for anti-inflammatory activity.

Experimental Protocols Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]





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Figure 3: Workflow of the MTT Assay



Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11]
- Compound Treatment: Treat the cells with various concentrations of the 4-anilinocoumarin derivatives and a vehicle control (e.g., 0.5% DMSO).[11]
- Incubation: Incubate the plates for the desired period (e.g., 24 or 48 hours).[11]
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[11]
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[11]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 [11]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Kinase Inhibition Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.[3][15]

Protocol:[15]

- Reagent Preparation: Prepare 10X stocks of EGFR enzyme, ATP, and a suitable substrate (e.g., Y12-Sox conjugated peptide) in 1X kinase reaction buffer.
- Pre-incubation: Pre-incubate the EGFR enzyme with serially diluted 4-anilinocoumarin derivatives for 30 minutes at 27°C in a 384-well plate.
- Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mix.



- Monitoring: Monitor the reaction kinetics by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., λex360/λem485) over time.
- Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves and plot it against the inhibitor concentration to calculate the IC50 value.

This assay assesses the inhibitory effect of compounds on the kinase activity of VEGFR-2.[16] [17]

Protocol:[16]

- Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a substrate (e.g., PTK Substrate).
- Inhibitor Addition: Add the 4-anilinocoumarin derivatives at various concentrations to the wells of a 96-well plate.
- Enzyme Addition: Add diluted VEGFR-2 kinase to the wells to initiate the reaction.
- Incubation: Incubate the plate at 30°C for 45 minutes.
- Detection: Add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well and incubate at room temperature for 15 minutes.
- Luminescence Measurement: Measure the luminescence using a microplate reader.
- Data Analysis: Subtract the blank reading from all other readings and calculate the percentage of inhibition to determine the IC50 values.

Conclusion

The 4-anilinocoumarin scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent modifications on the coumarin and aniline rings in modulating the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. The provided experimental protocols and pathway visualizations offer a valuable resource for researchers in this field, paving the way for the rational design of more potent and selective 4-anilinocoumarin-based drugs. Further



investigations into the pharmacokinetic and toxicological profiles of these promising compounds are warranted to translate their preclinical potential into clinical applications.

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